molecular formula C10H16N2O B8526987 4-Butoxybenzene-1,2-diamine

4-Butoxybenzene-1,2-diamine

Cat. No.: B8526987
M. Wt: 180.25 g/mol
InChI Key: YEQKUNLRMROOGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxybenzene-1,2-diamine is an aromatic diamine derivative featuring a benzene ring substituted with two amine groups at the 1,2-positions and a butoxy (-O-(CH₂)₃CH₃) group at the 4-position. The butoxy substituent, an alkoxy group, imparts electron-donating effects via resonance and inductive mechanisms, enhancing the electron density of the aromatic ring. This structural motif is critical in organic synthesis, particularly in constructing heterocyclic compounds like benzimidazoles and quinoxalines. The compound’s bulky alkoxy chain may influence solubility, steric interactions, and reactivity compared to smaller substituents (e.g., methoxy, methyl, or nitro groups) .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-butoxybenzene-1,2-diamine

InChI

InChI=1S/C10H16N2O/c1-2-3-6-13-8-4-5-9(11)10(12)7-8/h4-5,7H,2-3,6,11-12H2,1H3

InChI Key

YEQKUNLRMROOGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=C(C=C1)N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Substituted Benzene-1,2-diamines

Compound Name Substituent Electronic Effect Steric Effect Solubility in Organic Solvents Reactivity in Condensation Reactions Key Applications/Findings
This compound -O-(CH₂)₃CH₃ Electron-donating High High (long alkyl chain) Moderate (steric hindrance) Potential use in lipophilic drug candidates
4-Methoxybenzene-1,2-diamine -OCH₃ Electron-donating Moderate Moderate High Synthesizes benzimidazole-based enzyme inhibitors
4-Methylbenzene-1,2-diamine -CH₃ Electron-donating Low Moderate High Forms indoloquinoxalines with isatin (moderate to high yields)
4-Nitrobenzene-1,2-diamine -NO₂ Electron-withdrawing Low Low Low (moderate yields reported) Poor solubility limits applications
4-Chlorobenzene-1,2-diamine -Cl Electron-withdrawing Low Low-Moderate Moderate Good yields in indoloquinoxaline synthesis
4-(Methylsulfonyl)benzene-1,2-diamine -SO₂CH₃ Electron-withdrawing Moderate Low Low Specialized applications (limited by solubility)

Electronic Effects on Reactivity

  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and butoxy (-O-(CH₂)₃CH₃) groups activate the aromatic ring via resonance, enhancing reactivity in electrophilic substitutions. For example, 4-methoxybenzene-1,2-diamine efficiently condenses with benzaldehydes to form benzimidazoles, critical in drug discovery .
  • Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and sulfonyl (-SO₂CH₃) groups deactivate the ring, reducing reactivity. 4-Nitrobenzene-1,2-diamine exhibits lower yields in heterocycle synthesis due to electronic deactivation and poor solubility .

Steric and Solubility Considerations

  • Butoxy vs. However, its hydrophobic nature enhances solubility in non-polar solvents compared to methoxy derivatives .
  • Nitro Derivatives : Despite strong EW effects, 4-nitrobenzene-1,2-diamine’s low solubility and instability (requiring immediate use post-synthesis) limit its utility .

Research Findings and Trends

Reaction Yields: Electron-donating substituents (e.g., -CH₃, -OCH₃) generally yield higher quantities in heterocycle synthesis compared to EWGs. For instance, 4-methylbenzene-1,2-diamine achieves >70% yields in indoloquinoxaline formation, while nitro derivatives yield ~50% .

Solubility-Structure Relationship : Alkoxy groups improve solubility in organic media, with butoxy derivatives outperforming methoxy and chloro analogs. This property is advantageous in organic synthesis but may complicate aqueous-phase reactions.

Stability Challenges: Diamines with EWGs (e.g., -NO₂) are prone to degradation, necessitating immediate use post-synthesis. EDGs like butoxy may enhance stability through resonance stabilization .

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